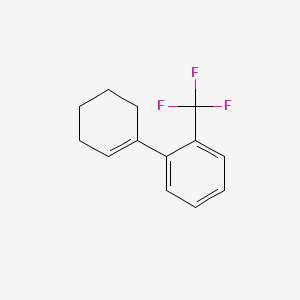

1-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzene

Description

1-(1-Cyclohexen-1-yl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a cyclohexene ring directly attached to a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The cyclohexenyl moiety introduces unsaturation, influencing electronic properties and reactivity, while the -CF₃ group enhances electron-withdrawing effects, impacting solubility and stability. Applications may span pharmaceuticals, agrochemicals, or materials science, inferred from structurally related compounds .

Structure

3D Structure

Properties

Molecular Formula |

C13H13F3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H13F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2 |

InChI Key |

MAUXDOLCXFNKJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzene typically involves the reaction of cyclohexene with a trifluoromethyl-substituted benzene derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds similar to 1-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzene may exhibit antiviral properties, particularly against influenza viruses. Studies have shown that modifications in the cycloalkyl structure can enhance the efficacy of antiviral agents targeting viral polymerases. For instance, derivatives of such compounds have been investigated for their ability to inhibit the interaction between viral proteins essential for replication, demonstrating potential as antiviral therapeutics .

Cancer Research

The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making these compounds suitable candidates for drug development in oncology. Research has indicated that similar structures can act as inhibitors of various cancer-related pathways, including those involving NF-κB signaling . The ability to modify the cyclohexene moiety allows for the design of targeted therapies with improved selectivity and reduced side effects.

Material Science Applications

Polymer Chemistry

this compound can serve as a building block in the synthesis of advanced polymers. Its unique structure contributes to the development of materials with enhanced thermal stability and chemical resistance. For example, it has been utilized in creating fluorinated polymers that exhibit superior performance in harsh environments, such as those found in aerospace and automotive applications .

Nanotechnology

The compound's properties are also being explored in nanotechnology for the development of functionalized nanoparticles. These nanoparticles can be used in drug delivery systems or as contrast agents in imaging techniques due to their ability to interact with biological systems at the molecular level .

Environmental Studies

Toxicity Assessments

Given the increasing focus on environmental safety, this compound has been evaluated for its potential toxicity and persistence in ecosystems. Studies utilizing quantitative structure-activity relationship (QSAR) models have assessed its biodegradability and bioaccumulation potential. Such evaluations are crucial for understanding the environmental impact of low production volume substances .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Cyclopentyl-2-(trifluoromethyl)benzene (CAS: 1206125-14-5)

- Structure : Cyclopentyl (saturated 5-membered ring) replaces the cyclohexenyl group.

- Impact: Reduced ring strain compared to cyclohexene, altering steric and electronic profiles.

- Synthesis: Not explicitly detailed in the evidence, but analogous routes (e.g., Friedel-Crafts alkylation) are plausible.

- Applications : Likely used in drug discovery or agrochemicals due to trifluoromethyl’s metabolic stability .

1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene (CAS: 370555-74-1)

- Structure : Ethynyl linker between cyclohexenyl and benzene; methylthio (-SMe) group at the ortho position.

- Impact : Ethynyl spacer enhances conjugation and rigidity, while -SMe introduces nucleophilic character.

- Synthesis: Likely via Sonogashira coupling or alkyne insertion.

- Applications: Potential in organic electronics or as a ligand in catalysis .

1-(Bromomethyl)-2-(trifluoromethyl)benzene (CAS: 611-17-6)

- Structure : Bromomethyl (-CH₂Br) replaces cyclohexenyl.

- Impact : -CH₂Br offers a reactive site for nucleophilic substitution, enabling further functionalization.

- Synthesis : Direct bromination of 2-(trifluoromethyl)toluene derivatives.

- Applications : Intermediate in pharmaceuticals (e.g., alkylating agents) .

1-[2-(Trifluoromethyl)phenyl]imidazole (CAS: 25371-96-4)

- Structure : Imidazole ring fused to the trifluoromethylbenzene core.

- Impact : Imidazole introduces basicity and hydrogen-bonding capacity, enhancing biological activity.

- Applications : OLED emitters, photosensitizers in dye-sensitized solar cells (DSSCs), and kinase inhibitors in drug discovery .

1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene

- Structure : Brominated propenyl group at the para position.

- Impact : Allylic bromide enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Synthesis : Adapted from Wittig or Heck reactions, as per (39.8 mmol scale, 75 mL DCM solvent) .

Key Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Applications |

|---|---|---|---|---|---|

| 1-(1-Cyclohexen-1-yl)-2-(trifluoromethyl)benzene | C₁₃H₁₁F₃ | 224.22 | Cyclohexenyl, -CF₃ | N/A | Research chemicals, catalysis |

| 1-Cyclopentyl-2-(trifluoromethyl)benzene | C₁₂H₁₁F₃ | 212.21 | Cyclopentyl, -CF₃ | N/A | Pharmaceuticals, agrochemicals |

| 1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene | C₁₅H₁₆S | 228.35 | Ethynyl, -SMe | N/A | Organic electronics, ligands |

| 1-(Bromomethyl)-2-(trifluoromethyl)benzene | C₈H₆BrF₃ | 239.04 | -CH₂Br, -CF₃ | N/A | Pharmaceutical intermediates |

| 1-[2-(Trifluoromethyl)phenyl]imidazole | C₁₀H₇F₃N₂ | 212.17 | Imidazole, -CF₃ | >98% purity | OLEDs, DSSCs, kinase inhibitors |

| 1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene | C₁₀H₈BrF₃ | 265.07 | Allyl bromide, -CF₃ | Not reported | Cross-coupling reactions |

Research Findings and Trends

- Electronic Effects : The -CF₃ group’s electron-withdrawing nature stabilizes negative charges and enhances oxidative stability, making such compounds valuable in high-performance materials .

- Reactivity : Cyclohexenyl derivatives exhibit higher reactivity in Diels-Alder reactions compared to saturated analogs (e.g., cyclopentyl), as seen in trapping experiments with diphenylisobenzofuran .

- Synthetic Efficiency : Yields for analogous compounds vary; for example, (3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene was synthesized in 81% yield via Method 1 (), while a bromomethyl derivative () achieved 64% yield after FCC purification .

Biological Activity

1-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzene, also known as benzene, 1-cyclohexyl-2-(trifluoromethyl)-, is a compound with significant potential in various biological applications. Its unique trifluoromethyl group and cyclohexenyl moiety contribute to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and drug design.

- Molecular Formula : C13H15F3

- Molecular Weight : 228.25 g/mol

- CAS Number : 13376-27-7

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and effects on various cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer activities. For instance, the presence of trifluoromethyl groups has been associated with enhanced potency against specific cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induction of apoptosis |

| Compound B | HepG2 | 6.25 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: Further research is needed to determine specific IC50 values for this compound.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which can lead to improved therapeutic outcomes in inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethylated compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzene ring significantly influenced the cytotoxic potential.

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism by which trifluoromethylated compounds induce apoptosis in cancer cells. The study found that these compounds activate specific apoptotic pathways, leading to increased cell death in tumor cells while sparing normal cells.

Q & A

Q. Optimization Strategies :

- Maintain an inert atmosphere (N₂/Ar) to prevent side reactions with moisture/oxygen .

- Control reaction temperature (typically 80–120°C) to balance reaction rate and decomposition risks.

- Monitor progress via TLC or GC-MS to identify intermediate stages and adjust stoichiometry.

Basic Research: Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of this compound? A:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and bond angles for crystalline derivatives .

Advanced Research: Mechanistic Insights

Q: How can researchers elucidate the reaction mechanism for cyclohexenyl group introduction in this compound? A:

- Isotopic Labeling : Use deuterated or ¹³C-labeled reagents to track bond formation pathways.

- Kinetic Studies : Measure rate constants under varying temperatures to determine activation energy and propose transition states.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to simulate intermediates and identify energetically favorable pathways .

Advanced Research: Stability and Degradation

Q: What factors influence the compound’s stability under storage or experimental conditions? A:

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .

- Chemical Stability :

- Analytical Validation : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research: Biological Interactions

Q: How can researchers assess the compound’s interactions with biological targets (e.g., enzymes, receptors)? A:

- Docking Studies : Use AutoDock Vina to model binding affinities with protein targets (e.g., cytochrome P450 enzymes) .

- In Vitro Assays :

- Fluorescence Quenching : Measure interactions with biomolecules (e.g., BSA) via fluorescence spectroscopy .

- Enzyme Inhibition : Test activity against kinases or proteases using colorimetric substrates (e.g., p-nitrophenyl phosphate) .

Advanced Research: Contradictory Data Resolution

Q: How should researchers address discrepancies in reported synthetic yields or biological activity data? A:

- Reproduce Experiments : Standardize protocols (e.g., solvent purity, catalyst batch) to minimize variability .

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, ECHA) to identify outliers .

- Control Experiments : Test competing hypotheses (e.g., alternative reaction pathways) using kinetic isotope effects or trapping intermediates .

Methodological Tables

Computational and Experimental Integration

Q: How can computational tools enhance experimental design for derivatives of this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.